CID 88087364
Overview
Description
CID 88087364 is a chemical compound registered in the PubChem database. This compound has garnered interest in various scientific fields due to its unique properties and potential applications. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
CID 88087364 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
CID 88087364 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may play a role in studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals .
Mechanism of Action
The mechanism of action of CID 88087364 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
CID 88087364 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance our knowledge and utilization of this compound.
Properties
InChI |
InChI=1S/C9H17NO5.Ca.H2O/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t7-;;/m0../s1 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQWOQFFWAJNPD-KLXURFKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.O.[Ca] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19CaNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-23-5 | |
Record name | β-Alanine, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt, hydrate (2:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305808-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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